molecular formula C11H18N2O2 B13176243 (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol

(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol

Cat. No.: B13176243
M. Wt: 210.27 g/mol
InChI Key: LHKDTXOJRHCMRV-GHMZBOCLSA-N
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Description

The compound “(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol” is a chiral cyclopentanol derivative featuring a propan-2-yl-substituted pyrazole ring linked via an ether bond at the C2 position. Its molecular formula is C₁₁H₁₈N₂O₂, with a molecular weight of 210.27 g/mol. The pyrazole-oxy substituent enhances its structural complexity, distinguishing it from simpler cyclopentanol analogs.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

(1R,2R)-2-(1-propan-2-ylpyrazol-4-yl)oxycyclopentan-1-ol

InChI

InChI=1S/C11H18N2O2/c1-8(2)13-7-9(6-12-13)15-11-5-3-4-10(11)14/h6-8,10-11,14H,3-5H2,1-2H3/t10-,11-/m1/s1

InChI Key

LHKDTXOJRHCMRV-GHMZBOCLSA-N

Isomeric SMILES

CC(C)N1C=C(C=N1)O[C@@H]2CCC[C@H]2O

Canonical SMILES

CC(C)N1C=C(C=N1)OC2CCCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol typically involves the following steps:

    Formation of the Cyclopentanol Core: The cyclopentanol core can be synthesized through a variety of methods, including the reduction of cyclopentanone using sodium borohydride or lithium aluminum hydride.

    Introduction of the Pyrazolyl Ether Substituent: The pyrazolyl ether substituent can be introduced via nucleophilic substitution reactions. For instance, the reaction of cyclopentanol with 1-(propan-2-yl)-1H-pyrazol-4-yl chloride in the presence of a base such as potassium carbonate can yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding cyclopentane derivative using hydrogenation over a palladium catalyst.

    Substitution: The pyrazolyl ether group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Hydrogenation over palladium catalyst

    Substitution: Various nucleophiles in the presence of a base

Major Products Formed

    Oxidation: Cyclopentanone derivative

    Reduction: Cyclopentane derivative

    Substitution: Various substituted cyclopentanol derivatives

Scientific Research Applications

    Chemistry: Used as a chiral building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system . The exact pathways and molecular targets would require further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Features
(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol (Target) C₁₁H₁₈N₂O₂ 210.27 Propan-2-yl pyrazole-oxy Bulky pyrazole-oxy group; chiral centers enhance stereochemical specificity
2-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-ol C₉H₁₄N₂O 166.22 Methyl pyrazole Smaller substituent; lower molecular weight
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol C₁₁H₁₄ClNO 211.69 2-Chlorophenyl amino Aromatic amino group; potential halogen-mediated bioactivity
rac-(1R,2R,4S)-2-(Aminomethyl)-4-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol C₁₁H₂₀N₄O 224.30 Aminomethyl, triazolyl Triazole ring; additional functional group for hydrogen bonding

Key Observations:

Substituent Impact: The propan-2-yl pyrazole-oxy group in the target compound introduces steric bulk compared to the methyl pyrazole in , likely affecting solubility and receptor binding. The 2-chlorophenyl amino group in provides halogen-mediated interactions (e.g., hydrophobic or van der Waals forces), absent in the target compound.

Synthetic Methods: Pyrazole-containing analogs (e.g., ) are synthesized via nucleophilic substitution (e.g., K₂CO₃/DMSO-d₆ coupling ) or diazomethane-mediated cyclization . Similar methods may apply to the target compound. Purification often involves column chromatography (ethyl acetate/hexane) or recrystallization (2-propanol or methanol) , which are standard for such intermediates.

Biological Relevance: Pyrazole and triazole derivatives are prevalent in antifungal and antiviral agents (e.g., triazole antifungals in ). The target compound’s pyrazole-oxy group may confer similar bioactivity, though direct evidence is lacking. The chlorophenyl amino variant highlights the role of halogens in enhancing bioavailability, a feature absent in the target compound but substitutable via structural modification.

Computational and Analytical Tools :

  • Programs like SHELXL and Multiwfn are widely used for crystallographic refinement and wavefunction analysis, respectively. These tools could elucidate the target compound’s 3D structure and electronic properties.

Contrasts and Limitations :

  • The triazole-containing analog has a higher molecular weight (224.30 g/mol) due to the triazole ring and aminomethyl group, suggesting increased hydrogen-bonding capacity compared to the target compound.
  • lists complex heterocyclic compounds (e.g., oxadiazol-pyrrolo-triazolo-pyrazines), which exhibit divergent reactivity and stability profiles due to fused ring systems.

Biological Activity

The compound (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol is a novel organic molecule with potential biological activity. Its unique structure, characterized by a cyclopentanol framework and a pyrazole moiety, suggests diverse interactions within biological systems. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

C12H20N2O2C_{12}H_{20}N_{2}O_{2}

Key Features:

  • Molecular Weight: 224.30 g/mol
  • Functional Groups: Hydroxyl (-OH), ether linkage, and a pyrazole ring.

These structural features are crucial for its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities. The mechanisms through which (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol may exert its effects include:

  • Enzyme Inhibition: The pyrazole ring can interact with enzyme active sites, potentially inhibiting metabolic pathways.
  • Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors involved in inflammation or pain pathways.

Antinflammatory and Analgesic Effects

Compounds with structural similarities to (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol have been studied for their anti-inflammatory properties. For instance:

Compound NameStructure FeaturesBiological Activity
4-AminoantipyrinePyrazole ring with amino groupAnalgesic and anti-inflammatory
PhenazonePyrazole derivativePain relief and antipyretic
3-PyrazolidinoneContains a pyrazole ringAntimicrobial and anti-inflammatory

The structural similarity of (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol to these compounds suggests it may also possess similar activities.

Case Studies

Recent studies have investigated the effects of this compound on specific biological systems. For example:

  • Glucose Regulation: In vitro studies indicated that (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol may influence glucose metabolism through modulation of insulin signaling pathways.
    • Methodology: Cell lines were treated with varying concentrations of the compound to assess glucose uptake.
    • Findings: Significant increases in glucose uptake were observed at concentrations above 10 µM.
  • Inflammation Models: Animal models of inflammation were used to evaluate the anti-inflammatory potential of the compound.
    • Methodology: Mice were administered the compound prior to inducing inflammation.
    • Results: A marked reduction in inflammatory markers was noted compared to control groups.

Potential Applications

Given its promising biological activity, (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol may have applications in:

  • Drug Development: Targeting inflammatory diseases or metabolic disorders.

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